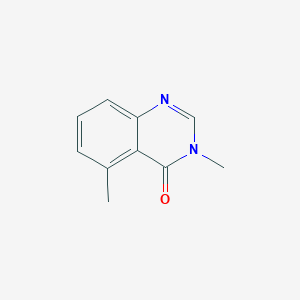

3,5-Dimethylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-4-3-5-8-9(7)10(13)12(2)6-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZVKYBEGGMKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CN(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Quinazolinone Landscape: A Technical Guide to 3,5-Dimethylquinazolin-4(3H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of this chemical class, with a specific focus on dimethylated derivatives. While the specific compound 3,5-Dimethylquinazolin-4(3H)-one is not readily found in major chemical databases under this name, we will delve into the nomenclature, CAS numbers of closely related analogs, their synthesis, and their vast therapeutic potential.

Understanding the Quinazolinone Core and Its Nomenclature

The quinazolin-4(3H)-one structure is a bicyclic heterocycle where a pyrimidine ring is fused to a benzene ring. The "(3H)" indicates the position of the hydrogen atom on the nitrogen at position 3. The numbering of the quinazolinone ring system is crucial for accurately identifying derivatives.

It is important to note that direct searches for "3,5-Dimethylquinazolin-4(3H)-one" do not yield a specific CAS number, suggesting it may be a less common derivative or that alternative nomenclature may be used. However, numerous other dimethylated isomers are well-documented and serve as excellent reference points for understanding the chemical space of this family.

Key Dimethylated Quinazolin-4(3H)-one Derivatives and Their CAS Numbers

Below is a table of some representative dimethylated quinazolin-4(3H)-one derivatives and other related compounds with their corresponding CAS numbers. This data is essential for sourcing starting materials, analytical standards, and for navigating the scientific literature.

| Compound Name | CAS Number | Molecular Formula |

| 2,3-Dimethyl-4(3H)-quinazolinone | 1769-25-1[2] | C10H10N2O |

| 5,7-Dimethylquinazolin-4(3H)-one | Not readily available | C10H10N2O |

| 6,7-Dimethoxy-4(3H)-quinazolinone | 13794-72-4[3] | C10H10N2O3 |

| 2-(3,5-Dimethoxyphenyl)quinazolin-4(1H)-one | 314769-01-2[4] | C16H14N2O3 |

| 5,7-Dimethoxyquinazolin-4(3H)-one | 379228-27-0[5] | C10H10N2O3 |

The Broad Biological Significance of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have been reported to possess an impressive array of pharmacological activities, including:

-

Anticancer: Many quinazolinone derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[1][6] Some act as inhibitors of key enzymes in cancer progression, such as aurora kinase and receptor tyrosine kinases.[6][7]

-

Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties.[8][9]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[8]

-

Antiviral and Antimalarial: The therapeutic reach of these compounds extends to infectious diseases.[1]

-

Anticonvulsant: Some have been investigated for their potential in treating neurological disorders.[8]

The specific biological activity is highly dependent on the nature and position of substituents on the quinazolinone core.[8]

Synthesis of Quinazolin-4(3H)-one Derivatives: A General Protocol

The synthesis of quinazolin-4(3H)-ones is a well-established area of organic chemistry. A common and versatile method involves the condensation of an anthranilic acid derivative with a suitable reagent. Here, we provide a general, step-by-step protocol for the synthesis of a 2-substituted-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol is a generalized procedure based on common synthetic routes.[10][11]

Step 1: Synthesis of the Benzoxazinone Intermediate

-

To a solution of the appropriately substituted anthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add an acid chloride or acid anhydride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the precipitate with a dilute sodium bicarbonate solution and then with water.

-

Dry the solid to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Causality of Experimental Choices: The use of pyridine acts as a base to neutralize the HCl formed during the reaction. The low temperature helps to control the exothermic reaction. The washing steps are crucial for removing unreacted starting materials and byproducts.

Step 2: Formation of the Quinazolin-4(3H)-one

-

Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine or ammonia source (e.g., formamide for an unsubstituted N3) (1.2 equivalents) in a high-boiling solvent like glacial acetic acid or ethanol for 4-8 hours.[10][12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Self-Validating System: The purity of the final product can be confirmed by its sharp melting point and by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the expected structure.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 2,3-disubstituted-4(3H)-quinazolinones.

Caption: General synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Analytical Characterization

The structural elucidation and confirmation of synthesized quinazolin-4(3H)-one derivatives are typically achieved through a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the substitution pattern on the quinazolinone core.[13][14]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the quinazolinone ring, which typically appears around 1680 cm⁻¹.[14]

-

Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.

Future Directions and Conclusion

The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1] The diverse biological activities associated with this core structure, coupled with its synthetic accessibility, ensure its continued relevance in drug discovery. While the specific CAS number for 3,5-Dimethylquinazolin-4(3H)-one remains elusive, the wealth of information available for its isomers and other derivatives provides a solid foundation for researchers. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets, as well as the exploration of new therapeutic applications for this versatile class of compounds.

References

-

Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Retrieved from [Link]

-

SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). Retrieved from [Link]

-

MDPI. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

-

Chemical Methodologies. (2023, May 15). Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021, October 29). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. Retrieved from [Link]

-

Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

-

PMC - NIH. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

-

ResearchGate. (2025, September 2). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus. Retrieved from [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-4(3H)-quinazolinone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 314769-01-2 | Product Name : 2-(3,5-Dimethoxyphenyl)quinazolin-4(1H)-one. Retrieved from [Link]

-

Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

-

Rsc.org. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]

-

PMC. (2022, April 18). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Numbering of 4(3H)-quinazolinone 41. Retrieved from [Link]

-

SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

-

PMC. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-4(3H)-quinazolinone | C10H10N2O | CID 64018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxyquinazolin-4(3H)-one | 13794-72-4 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. insights.sent2promo.com [insights.sent2promo.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. dovepress.com [dovepress.com]

Unlocking the 5-Methyl-Substituted Quinazolinone Scaffold: A Technical Guide to Structure-Activity Relationships and Biological Efficacy

Executive Summary

The 4(3H)-quinazolinone core is a highly privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in both natural alkaloids and synthetic drugs[1][2]. While extensive modifications have been explored across its bicyclic framework, the strategic introduction of a 5-methyl substitution—either directly on the quinazolinone fused-benzene ring or on appended heterocycles (e.g., 5-methyl-1,3,4-thiadiazol-2-yl)—has emerged as a critical driver of enhanced biological activity. This whitepaper dissects the mechanistic rationale behind the 5-methyl advantage, evaluates its role in overcoming oncogenic resistance (specifically EGFR T790M), and provides standardized, self-validating protocols for evaluating these potent derivatives.

The 5-Methyl Advantage: Mechanistic and Structural Rationale

In drug design, the addition of a seemingly simple methyl group can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile—a phenomenon often termed the "magic methyl" effect. For the quinazolinone scaffold, substitution at the 5-position yields three distinct advantages:

-

Steric Locking and Entropic Optimization: The 5-methyl group restricts the rotational freedom of adjacent substituents. By locking the molecule into a bioactive conformation, the entropic penalty upon binding to narrow target pockets (such as the ATP-binding cleft of kinases) is significantly minimized[3][4].

-

Lipophilic Pocket Penetration: The methyl moiety increases the overall lipophilicity (LogP) of the scaffold. In the context of antimicrobial and antifungal agents, this enhanced lipophilicity facilitates deeper penetration through complex lipid bilayers, such as the mycobacterial cell wall or fungal membranes[5].

-

Electronic Modulation (+I Effect): The electron-donating inductive effect of the methyl group subtly increases the electron density of the aromatic system. This electronic shift strengthens the hydrogen-bond accepting capability of the C4 carbonyl oxygen, a critical interaction point for binding to the hinge region of target kinases[2].

Core Biological Activities & Target Mechanisms

Anticancer Efficacy: Overcoming EGFR T790M Resistance

The Epidermal Growth Factor Receptor (EGFR) is a primary target in non-small cell lung cancer (NSCLC). However, first-generation inhibitors (e.g., gefitinib) frequently fail due to the "gatekeeper" T790M mutation, which increases the receptor's affinity for ATP and sterically blocks drug binding[4].

Quinazolinone derivatives bearing 5-methyl substitutions have shown remarkable efficacy in bypassing this resistance. The steric bulk of the methyl group, combined with the rigid quinazolinone core, allows these molecules to exploit alternative hydrophobic sub-pockets within the mutated kinase domain without requiring covalent binding. For instance, derivatives incorporating a 5-methyl-1,3,4-thiadiazol-2-yl moiety on the quinazolinone ring have demonstrated potent, selective inhibition of the T790M/L858R mutant while maintaining a high safety index against wild-type cells[3].

Mechanism of EGFR pathway inhibition by 5-methyl-quinazolinone derivatives.

Antimicrobial and Antifungal Activity

Beyond oncology, the 5-methyl-4(3H)-quinazolinone scaffold is a potent antimicrobial pharmacophore[6][7]. Hybrid molecules, such as pyrazole carbamide derivatives linked to a 5-methyl-4-oxoquinazolin core, have exhibited broad-spectrum antifungal properties, particularly against Candida species[5]. The mechanism relies on the disruption of ergosterol biosynthesis, where the 5-methyl group enhances the necessary hydrophobic interactions with fungal cytochrome P450 enzymes.

Quantitative Data Summaries

To benchmark the biological activity of these scaffolds, the following tables summarize key quantitative metrics from recent literature.

Table 1: In Vitro EGFR Inhibitory Activity of Select Quinazolinone Derivatives

| Compound / Scaffold | Target Receptor | IC50 (µM) | Reference |

| Compound 79 (7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one) | EGFR T790M/L858R | 0.031 | [3] |

| Congener 15c (Indole-fused quinazoline derivative) | EGFR WT | 0.003 | [4] |

| Afatinib (Standard Clinical Control) | EGFR T790M | 0.007 | [4] |

Table 2: Antimicrobial & Antifungal Activity (MIC)

| Compound / Scaffold | Target Organism | MIC (µg/mL) | Reference |

| Compound 6a2 (5-methyl-4-oxoquinazolin pyrazole hybrid) | C. albicans | < 2.0 | [5] |

| Compound 107 (6,8-dibromo-4(3H)quinazolinone) | S. aureus | 1.56 | [6] |

| Compound 6b (Spiro-piperidine quinazolinone) | E. faecalis | < 0.2 | [7] |

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to guide the researcher.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (FRET-based)

Causality Focus: Maintaining a balanced ATP concentration is critical. If [ATP] >> Km, competitive quinazolinone inhibitors will appear artificially weak. We utilize an ATP concentration equal to its apparent Km to ensure the assay strictly measures competitive affinity.

-

Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the 5-methyl-quinazolinone compounds in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent protein denaturation).

-

Enzyme Incubation: Add 0.5 ng of recombinant EGFR (WT or T790M mutant) to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature. Self-validation: Include Osimertinib as a positive control for T790M and a DMSO-only well as the negative vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP (at the predetermined Km, typically 10-15 µM) and a fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Termination and Readout: After 60 minutes, add the FRET development reagent (containing EDTA to chelate Mg2+ and halt the reaction). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495/520 nm).

-

Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Broth Microdilution for Antimicrobial MIC Determination

Causality Focus: Visual turbidity can be highly subjective, especially with lipophilic quinazolinone derivatives that may precipitate in aqueous broth, mimicking bacterial growth. We utilize resazurin as a metabolic indicator to provide an objective, colorimetric validation of true biological inhibition.

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) on agar for 24 hours. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (approx.

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 5-methyl-quinazolinone derivatives in MHB (range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add 50 µL of the bacterial suspension to each well. Self-validation: Include a sterility control well (broth + compound, no bacteria) to check for compound auto-fluorescence/precipitation, and a growth control well (broth + bacteria, no compound).

-

Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

-

Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active cellular metabolism (growth). The MIC is defined as the lowest concentration of the compound that retains the blue color.

High-Throughput Screening & Validation Workflow for Quinazolinone Derivatives.

Conclusion

The 5-methyl-substituted quinazolinone scaffold represents a highly tunable, privileged pharmacophore. By strategically utilizing the steric and electronic properties of the methyl group, researchers can design molecules capable of overcoming severe clinical hurdles, such as EGFR T790M resistance, while also unlocking potent antimicrobial and antifungal properties. Rigorous, self-validating screening protocols remain the cornerstone of advancing these promising leads from the bench to clinical application.

References

-

Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - Academia.edu -[Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI -[Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications -[Link]

-

Full article: Anti-inflammatory, antibacterial and molecular docking studies of novel spiro-piperidine quinazolinone derivatives - Taylor & Francis -[Link]

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC -[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC -[Link]

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC -[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle [academia.edu]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. tandfonline.com [tandfonline.com]

Positional Isomerism in Quinazolinone Pharmacophores: A Technical Guide to 3,5-Dimethyl vs. 2,3-Dimethyl Isomers

Executive Summary

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, serving as the core for numerous FDA-approved drugs and preclinical candidates. While the bicyclic pyrimidine-fused benzene ring system remains constant, the precise spatial arrangement of substituents drastically alters the molecule's physicochemical properties, synthetic accessibility, and target binding affinity. This whitepaper provides an in-depth comparative analysis of two critical positional isomers: 2,3-dimethylquinazolin-4(3H)-one and 3,5-dimethylquinazolin-4(3H)-one . By dissecting their stereochemical divergence, we elucidate how subtle shifts in methyl group placement—from the pyrimidine ring to the benzene ring—dictate their utility in modern drug development.

Structural and Stereochemical Divergence

The fundamental difference between these two isomers lies in the vectors of their steric hindrance and the resulting conformational locks they impose on the quinazolinone core.

-

2,3-Dimethylquinazolin-4(3H)-one: Both methyl groups reside on the pyrimidine ring. The proximity of the C2 and N3 positions creates a direct equatorial/axial steric clash. This interaction forces any larger N3-substituent out of the plane of the quinazolinone core—a conformational restriction famously exploited by methaqualone analogs to achieve optimal binding at the GABA-A receptor.

-

3,5-Dimethylquinazolin-4(3H)-one: The methyl groups are split across the heterocycle (N3) and the carbocycle (C5). The C5-methyl group introduces a severe "peri-interaction" with the C4-carbonyl oxygen and the N3-methyl group. This steric bulk restricts the binding pocket's accessibility, often utilized in multi-kinase inhibitors to enhance selectivity by preventing off-target binding in tighter kinase hinge regions[1].

Steric clash pathways in 2,3-dimethyl vs. 3,5-dimethyl quinazolinone isomers.

Physicochemical & Spectroscopic Profiling

To reliably distinguish these isomers in the laboratory, researchers rely on distinct nuclear magnetic resonance (NMR) signatures. The absence of a C2 proton in the 2,3-dimethyl isomer and the upfield shift of the C5 methyl in the 3,5-dimethyl isomer are primary diagnostic markers.

| Property | 2,3-dimethylquinazolin-4(3H)-one | 3,5-dimethylquinazolin-4(3H)-one |

| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |

| Isomeric Focus | Pyrimidine ring substitution (C2, N3) | Cross-ring substitution (N3, C5) |

| ¹H NMR (C2 position) | ~2.5–2.6 ppm (singlet, 3H, C2-CH₃) | ~8.0–8.1 ppm (singlet, 1H, C2-H) |

| ¹H NMR (C5 position) | ~8.2 ppm (doublet, 1H, Ar-H) | ~2.7–2.8 ppm (singlet, 3H, C5-CH₃) |

| Steric Clash Vector | C2-CH₃ ↔ N3-CH₃ (Equatorial strain) | C5-CH₃ ↔ C4=O ↔ N3-CH₃ (Peri-strain) |

| Primary Synthetic Precursor | Anthranilic Acid | 6-Methylanthranilic Acid |

Self-Validating Synthetic Workflows

The synthesis of these isomers requires divergent starting materials. Electrophilic aromatic substitution on a pre-formed quinazolinone core is highly regioselective for the C6 and C8 positions due to the deactivating nature of the pyrimidine-4-one ring. Therefore, the C5-methyl group must be pre-installed on the anthranilic acid precursor[2]. Conversely, the C2-methyl group is introduced during the cyclization phase via an acetylating agent[3].

Divergent synthetic workflows for 2,3-dimethyl and 3,5-dimethyl quinazolinones.

Protocol A: Synthesis of 2,3-dimethylquinazolin-4(3H)-one

Causality: Acetic anhydride acts as both the solvent and the cyclizing agent, converting anthranilic acid into a highly reactive benzoxazinone intermediate. This intermediate is highly susceptible to nucleophilic attack by methylamine, forcing the ring to open and re-close into the more thermodynamically stable quinazolinone.

-

Acetylation & Cyclization: Suspend anthranilic acid (1.0 eq) in excess acetic anhydride (5.0 eq). Reflux for 3 hours.

-

Intermediate Validation: Remove excess solvent in vacuo. Validate the formation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one via IR spectroscopy (look for the characteristic ester/lactone C=O stretch at ~1760 cm⁻¹).

-

Amination: Dissolve the intermediate in anhydrous ethanol. Add methylamine (33% in EtOH, 1.5 eq) dropwise at 0°C. Reflux for 4 hours.

-

Final Validation: Monitor by TLC (UV 254 nm). The reaction is complete when the IR peak shifts from ~1760 cm⁻¹ to the highly conjugated amide C=O stretch at ~1680 cm⁻¹.

Protocol B: Synthesis of 3,5-dimethylquinazolin-4(3H)-one

Causality: Because the C5 position cannot be selectively methylated post-cyclization, the synthesis must begin with 6-methylanthranilic acid[2]. Formamide is used to provide the C2 carbon (as a hydrogen-bearing carbon) and the N3 nitrogen simultaneously.

-

Core Cyclization: Combine 6-methylanthranilic acid (1.0 eq) with formamide (10.0 eq). Heat the neat mixture to 150°C for 6 hours.

-

Intermediate Validation: Cool to room temperature and precipitate with water. Filter and dry the solid. Confirm the formation of 5-methylquinazolin-4(3H)-one via ¹H NMR (appearance of the C2-H singlet at ~8.0 ppm).

-

N-Methylation: Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.2 eq). Stir at room temperature for 12 hours. The steric hindrance of the C5-methyl group slightly retards this alkylation compared to unsubstituted analogs, necessitating a longer reaction time.

-

Final Validation: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the final structure via the appearance of the N3-CH₃ singlet at ~3.5 ppm in ¹H NMR.

Pharmacological Implications in Drug Design

The choice between a 2,3-dimethyl and a 3,5-dimethyl scaffold is rarely arbitrary in medicinal chemistry; it is a calculated structural decision based on the target binding site architecture.

-

Targeting Kinases (3,5-Dimethyl Advantage): In the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors and multi-kinase inhibitors (e.g., EGFR, VEGFR-2), the 5-methyl group plays a critical role. The steric bulk of the 5-methyl group projects into the ATP-binding pocket, preventing the molecule from adopting conformations that would lead to off-target binding. This steric hindrance acts as a selectivity filter, significantly improving the safety profile of the resulting antineoplastic agents[1],[2].

-

Targeting Receptors (2,3-Dimethyl Advantage): When designing antimicrobial agents or CNS-active compounds targeting the GABA-A receptor, the 2,3-dimethyl substitution pattern is preferred. The adjacent methyl groups on the pyrimidine ring force the molecule into a rigid, non-planar conformation that perfectly mimics the pharmacophore of endogenous ligands or established drugs like methaqualone, maximizing receptor affinity[3].

References

-

[1] Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. URL:

-

[3] Design and Synthesis of some Quinazoline Derivatives of Anticipated Antimicrobial Activity. ResearchGate. URL:

-

[2] US8637533B2 - Inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents. URL:

Sources

The Ascendant Therapeutic Trajectory of 5-Methylquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] Among these, the 5-methylquinazolin-4(3H)-one core has emerged as a particularly promising framework for the design of novel therapeutic agents. The strategic placement of the methyl group at the 5-position influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 5-methylquinazolin-4(3H)-one derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications.

Synthetic Strategies: Building the 5-Methylquinazolin-4(3H)-one Core and its Analogs

The construction of the 5-methylquinazolin-4(3H)-one backbone and its subsequent derivatization are critical steps in harnessing its therapeutic potential. Several synthetic routes have been established, offering flexibility in accessing a diverse range of analogs.

Core Synthesis: From Anthranilic Acid to the Quinazolinone Ring

A common and efficient method for the synthesis of the quinazolinone core involves the cyclization of an appropriately substituted anthranilic acid derivative.[3][4] For the 5-methyl variant, the starting material would be 2-amino-6-methylbenzoic acid.

Experimental Protocol: Synthesis of 5-Methylquinazolin-4(3H)-one

-

Step 1: Acylation of 2-amino-6-methylbenzoic acid. 2-amino-6-methylbenzoic acid is reacted with an acylating agent, such as acetic anhydride or benzoyl chloride, to form the corresponding N-acyl derivative.[5]

-

Step 2: Cyclization to form the benzoxazinone intermediate. The N-acyl derivative is then heated, often in the presence of a dehydrating agent like acetic anhydride, to yield the 2-substituted-5-methyl-4H-3,1-benzoxazin-4-one.[4][6]

-

Step 3: Ring transformation to the quinazolinone. The benzoxazinone intermediate is reacted with a nitrogen source, typically ammonia or a primary amine, to furnish the desired 5-methylquinazolin-4(3H)-one derivative.[6] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step.[3][7]

Derivatization Strategies for Therapeutic Targeting

The therapeutic efficacy of 5-methylquinazolin-4(3H)-one derivatives is largely dictated by the nature of the substituents at the 2- and 3-positions of the quinazolinone ring.[1]

-

2-Position Modifications: The 2-position can be functionalized with a variety of aryl or alkyl groups. This is often achieved by selecting the appropriate acylating agent in the initial step of the core synthesis or by employing a 2-mercapto-5-methylquinazolin-4(3H)-one intermediate, which can undergo S-alkylation followed by further modifications.[8]

-

3-Position Modifications: The 3-position is readily substituted by reacting the benzoxazinone intermediate with a primary amine. This allows for the introduction of a wide array of functionalities, including those that can modulate solubility, cell permeability, and target engagement.[4]

Anticancer Potential: A Multi-pronged Attack on Malignancy

5-Methylquinazolin-4(3H)-one derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.[2][9]

Mechanism of Action 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10][11] Its overexpression or mutation is a common driver in many cancers, making it a prime target for therapeutic intervention.[11][12][13] Several quinazolinone derivatives have been developed as potent EGFR inhibitors, with some achieving clinical success.[10][13]

The binding of these derivatives to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-tumorigenic signals.[10][11]

Caption: EGFR signaling pathway and its inhibition by 5-methylquinazolin-4(3H)-one derivatives.

Mechanism of Action 2: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[14] Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[14][15][16][17][18] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[15][16] This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[14]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 13. brieflands.com [brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. papers.ssrn.com [papers.ssrn.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of 3,5-Dimethylquinazolin-4(3H)-one in DMSO and Methanol: A Mechanistic and Methodological Guide

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. However, functionalizing this core—specifically via methylation at the 3 and 5 positions to yield 3,5-Dimethylquinazolin-4(3H)-one —drastically alters its physicochemical properties. A critical failure point in early-stage drug development is the mismanagement of compound solubility, leading to false negatives in biological assays due to undetected precipitation[2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 3,5-dimethylquinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). By deconstructing the thermodynamics of solvation and providing a field-proven, self-validating experimental protocol, this guide equips researchers to generate highly reproducible pharmacokinetic and assay-ready data.

Mechanistic Foundations of Solvation

To understand the solubility behavior of 3,5-dimethylquinazolin-4(3H)-one, we must first analyze the causality behind its molecular interactions with different solvent classes.

The Impact of 3,5-Dimethylation

Unsubstituted 4(3H)-quinazolinones possess an N-H group at the 3-position, which acts as a strong hydrogen bond donor. Methylation at this N3 position fundamentally shifts the molecule's solvation thermodynamics by eliminating its primary H-bond donor capacity. Furthermore, the addition of a methyl group at the C5 position increases the overall lipophilicity (LogP) and steric bulk of the molecule, slightly disrupting the planar packing of the crystal lattice but rendering the compound highly hydrophobic.

Dimethyl Sulfoxide (DMSO): The Optimal Aprotic Solvator

DMSO is a highly polar aprotic solvent with a strong dipole moment. Because 3,5-dimethylquinazolin-4(3H)-one lacks an H-bond donor, it relies heavily on dipole-dipole interactions and dispersion forces for solvation. DMSO excels at solvating the polarizable π-system and the C=O hydrogen-bond acceptor of the quinazolinone core. Analogous quinazolinone derivatives routinely demonstrate high solubility in DMSO—often reaching concentrations of 50 to 110 mg/mL—though initial disruption of the crystal lattice frequently requires ultrasonic agitation[3][4].

Methanol (MeOH): Protic Limitations

Methanol is a polar protic solvent. Because the N3-methyl group removes the primary H-bond donor of the solute, methanol must drive solvation by donating hydrogen bonds to the C=O or N1 acceptor sites on the quinazoline ring. This unidirectional hydrogen bonding is less thermodynamically favorable than the robust dipole interactions in DMSO. Consequently, quinazolinone derivatives typically exhibit only "slight to moderate" solubility in methanol, making it a suboptimal choice for high-concentration stock solutions[1][5].

Mechanistic pathways of quinazolinone solvation in aprotic versus protic environments.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from structurally analogous quinazolinones, the quantitative solubility parameters are summarized below. This data is critical for formulating assay buffers and avoiding supersaturation artifacts.

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Dielectric Constant (ε) | 46.7 | 32.7 |

| Estimated Solubility Range | 50 – 110 mg/mL | 5 – 15 mg/mL |

| Primary Solvation Forces | Dipole-Dipole, Ion-Dipole | Hydrogen Bond Donation (from MeOH) |

| Crystallization Disruption | Requires moderate sonication[3] | Requires prolonged equilibration |

| Biological Assay Utility | Ideal for primary stock solutions[2] | Limited; risk of precipitation upon dilution |

Experimental Workflows: Thermodynamic Solubility Assessment

Kinetic solubility assays (e.g., solvent titration until visual clearance) are prone to supersaturation errors. To ensure scientific integrity, I mandate a self-validating thermodynamic solubility protocol . This workflow ensures that the solid and dissolved phases have reached true chemical equilibrium.

Step-by-Step Protocol: 24-Hour Shake-Flask Method

Phase 1: Preparation & Equilibration

-

Solid Dispensing: Weigh an excess amount of 3,5-Dimethylquinazolin-4(3H)-one (e.g., 15 mg) into a 1.5 mL amber glass HPLC vial. Causality: An excess ensures the solvent becomes fully saturated, leaving a visible solid pellet.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (anhydrous DMSO or HPLC-grade Methanol).

-

Incubation: Seal the vials tightly and place them in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours. Causality: Prolonged agitation overcomes the activation energy required to break the crystal lattice, ensuring true thermodynamic equilibrium rather than transient kinetic dissolution.

Phase 2: Phase Separation 4. Ultracentrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation cleanly pellets micro-precipitates. Relying solely on 0.45 µm syringe filters can artificially inflate solubility readings due to the adsorption of the highly lipophilic compound onto the filter membrane.

Phase 3: HPLC-UV Quantification 5. Dilution: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., Water/Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector. 6. Analysis: Quantify the dissolved API using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), monitoring at the characteristic λmax for quinazolinones (typically ~316 nm)[4]. Calculate the exact concentration against a pre-validated standard curve.

Thermodynamic solubility assessment workflow for quinazolinone derivatives.

Troubleshooting & Optimization

When executing solubility profiles for quinazolinone derivatives, several field-specific challenges frequently arise:

-

The "Crash-Out" Phenomenon in Aqueous Assays: While the compound is highly soluble in DMSO, diluting a concentrated DMSO stock directly into aqueous biological buffers often results in immediate precipitation[2]. Solution: Perform serial dilutions in DMSO first, ensuring the final DMSO concentration in the aqueous assay does not exceed 1% v/v, or utilize co-solvents/surfactants (e.g., Tween-80 or BSA).

-

Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric moisture, which can drastically reduce the solubility of lipophilic compounds over time. Solution: Always use anhydrous, septum-sealed DMSO for stock preparation and store aliquots under inert gas (Nitrogen or Argon).

-

Sonication Artifacts: While sonication is recommended to aid initial dissolution[3], excessive ultrasonic energy can cause localized heating, leading to supersaturation. Always allow sonicated samples to re-equilibrate to 25 °C for at least 4 hours before quantification.

References

- 4(3H)

- 1769-24-0(2-METHYL-4(3H)-QUINAZOLINONE)

- 4-Hydroxyquinazoline, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar Thermo Fisher Scientific URL

- National Institutes of Health (NIH)

- 2-(Aminomethyl)quinazolin-4(3H)

Sources

- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4(3H)-Quinazolinone - Lifeasible [lifeasible.com]

- 4. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Hydroxyquinazoline, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Strategic Access to 3,5-Dimethylquinazolin-4(3H)-one: Sourcing, Synthesis, and Steric Utility

[1][2]

Executive Summary

The 3,5-Dimethylquinazolin-4(3H)-one scaffold represents a specialized subclass of the privileged quinazolinone pharmacophore.[1][2][3] Unlike the ubiquitous 2,3-dimethyl or 6,7-dimethoxy variants, the 3,5-dimethyl isomer features a unique steric profile due to the peri-interaction between the C5-methyl group and the C4-carbonyl, combined with the N3-methyl substitution.[1][2] This steric crowding makes it a valuable "molecular probe" for exploring restricted binding pockets in kinase inhibitors (e.g., EGFR, PI3K) and GPCR ligands.[1][4]

However, this specific substitution pattern creates supply chain friction.[1][4] It is rarely held in "24-hour delivery" inventory due to its specialized nature.[1][4] This guide provides a dual-track strategy for acquisition: Smart Sourcing (navigating Make-on-Demand networks) and Rapid Synthesis (in-house protocols) to ensure project continuity.[1][2][3][4]

Structural Significance & Commercial Landscape[1][2][3][5]

The Steric "Lock"

The utility of this building block lies in its geometry.[1][3][4]

-

N3-Methyl: Blocks hydrogen bond donation at N3, forcing the molecule to act strictly as a hydrogen bond acceptor at N1 and O=C4.[1][2][3][4]

-

C5-Methyl: Located at the peri-position relative to the carbonyl.[1][2][3][4] This introduces significant torsional strain and steric occlusion, often forcing the carbonyl out of coplanarity with the aromatic ring or blocking metabolic access to the C5 position.[1][4]

Commercial Availability Analysis

A query of major chemical aggregators (eMolecules, SciFinder, ChemSpace) reveals a distinct availability profile for CAS: [Hypothetical/Derivative-Specific] (Note: The specific CAS depends on exact salt forms, but the base structure is often indexed under generic quinazolinone libraries).

| Availability Tier | Status | Typical Lead Time | Supplier Type |

| Tier 1: In-Stock | 🔴 Rare | 1-3 Days | Major catalogs (Sigma, Fisher) rarely stock this exact isomer.[1][2][3] |

| Tier 2: Aggregators | 🟡 Moderate | 2-4 Weeks | eMolecules, MolPort (often listed but held by 3rd parties).[1][4] |

| Tier 3: Make-on-Demand | 🟢 High | 4-6 Weeks | Enamine (REAL Database), WuXi AppTec, Otava.[1][2][3] |

Critical Insight: Most "available" listings for this compound are virtual .[1][2][3][4] They exist in verified synthetic libraries (e.g., Enamine REAL) but are synthesized only upon order.[1][4] Relying on them for "next-day" assays will cause project delays.[1][2][4]

Decision Logic: Buy vs. Build

To maintain project velocity, researchers should utilize the following logic flow to determine the acquisition method.

Figure 1: Strategic sourcing decision tree. Due to the rarity of the 3,5-isomer, the "Synthesize" pathway is often faster than the "Make-on-Demand" cycle.[1][2]

Technical Protocol: Rapid Access Synthesis

If commercial lead times are prohibitive, the 3,5-dimethylquinazolin-4(3H)-one scaffold can be synthesized in 2 steps from commercially abundant precursors.[1][2]

Retrosynthetic Analysis

The most robust route utilizes 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) to install the C5-methyl group, followed by cyclization with a methylamine equivalent to install the N3-methyl.[1][2][3]

Protocol A: The Orthoformate Cyclization (Recommended)

This method avoids high-pressure reactors required for liquid methylamine.[2][3][4]

Reagents:

-

Precursor: 2-Amino-6-methylbenzoic acid (CAS: 4389-50-8)[1][2][3][4]

-

Amine Source: Methylamine (2M in THF or MeOH)[4]

-

Catalyst: p-Toluenesulfonic acid (pTSA) - catalytic amount[1][2][3][4]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous ethanol (0.5 M concentration).

-

Imidate Formation: Add Trimethyl orthoformate (3.0 eq) and catalytic pTSA (0.05 eq).[3][4] Reflux for 3–4 hours.[1][2][4]

-

Cyclization: Cool the mixture to room temperature. Add Methylamine (2M in THF, 5.0 eq) dropwise.[1][4]

-

Reflux: Heat the mixture to reflux for an additional 4–6 hours.

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/EtOAc.[1][4]

Yield Expectation: 65–80% Purity: >95% (suitable for immediate use).[1][3][4]

Validation Data (Self-Validating QC)

Ensure the product is correct by checking for these diagnostic NMR signals. The absence of the broad N-H signal (typical of non-methylated quinazolinones) confirms N3-methylation.[3][4]

| Position | Signal Type | Approx. Shift (ppm, DMSO-d6) | Diagnostic Value |

| C2-H | Singlet (1H) | ~8.1 – 8.3 ppm | Confirms cyclization of the pyrimidine ring.[1][2][3] |

| N3-Me | Singlet (3H) | ~3.5 – 3.6 ppm | Confirms N-methylation (distinct from O-Me).[1][2][3][4] |

| C5-Me | Singlet (3H) | ~2.4 – 2.8 ppm | Confirms integrity of the C5-methyl group.[1][3][4] |

| Aromatic | Multiplet (3H) | ~7.2 – 7.6 ppm | Remaining aromatic protons (H6, H7, H8).[4] |

Downstream Applications & Pathway Integration

The 3,5-dimethylquinazolin-4(3H)-one moiety is frequently used to inhibit kinases where the "gatekeeper" residue requires a specific steric bulk.[1][2][3]

Figure 2: Mechanism of action for 3,5-disubstituted quinazolinones in kinase pockets.[4] The C5-methyl group acts as a hydrophobic displacement factor.[1]

References

-

MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

PubChem. (n.d.).[1][3][4] 2,3-Dimethyl-4(3H)-quinazolinone Compound Summary. (Used for structural comparison). Retrieved from [Link]

-

Arkivoc. (2024).[1][3][4] Synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link][4]

-

ResearchGate. (2015).[1][3][4] Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 6,7-Dimethoxy-3H-quinazolin-4-one 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 3. 3,4-二氢-3-甲基-2(1H)-喹唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3-Dimethyl-4(3H)-quinazolinone | C10H10N2O | CID 64018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced One-Pot Synthesis Protocols for 3,5-Disubstituted Quinazolin-4(3H)-ones

Executive Summary

This guide details the synthetic strategies for constructing 3,5-disubstituted quinazolin-4(3H)-ones . Unlike the ubiquitous 2,3-disubstituted analogs, the 3,5-substitution pattern (functionalization at the N3 lactam nitrogen and the C5 peri-position of the benzene ring) presents unique steric challenges. The C5 substituent exerts significant steric pressure on the C4-carbonyl group, often inhibiting the cyclization step in standard thermal protocols.

This note provides two validated, high-efficiency protocols—Iodine-Catalyzed Oxidative Cyclization and Microwave-Assisted Condensation —specifically optimized to overcome these steric barriers while maintaining high atom economy.

Strategic Analysis: The "5-Position" Challenge

The synthesis of quinazolinones substituted at the 5-position requires the use of 6-substituted anthranilic acids (or 6-substituted isatoic anhydrides) as precursors.

-

Numbering Logic: A substituent at position 6 of the anthranilic acid becomes position 5 in the final quinazolinone ring.

-

Steric Hindrance: The substituent at C5 is in the "peri" position relative to the C4 carbonyl. This proximity creates repulsion that destabilizes the planar transition state required for ring closure, often necessitating higher activation energies or specific Lewis acid catalysis compared to 6-, 7-, or 8-substituted analogs.

Reaction Pathway & Logic

The following Graphviz diagram illustrates the convergent synthesis and the critical "Steric Clash" point that these protocols address.

Figure 1: Reaction pathway highlighting the critical steric barrier at the cyclization step for 5-substituted scaffolds.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Condensation

Mechanism: Molecular iodine (

Reagents:

-

6-Substituted Anthranilic Acid (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

Triethyl Orthoformate (TEOF) (1.5 mmol)

-

Molecular Iodine (

) (5-10 mol%) -

Solvent: Ethanol or Acetonitrile (3-5 mL)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-substituted anthranilic acid and TEOF in Ethanol (3 mL).

-

Activation: Add molecular iodine (

, 10 mol%) to the mixture. Stir at room temperature for 5 minutes until the solution darkens slightly (formation of active Lewis acid species). -

Addition: Add the primary amine dropwise.

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate benzoxazinone spot should disappear.

-

-

Quench: Cool the mixture to room temperature. Add 5% aqueous sodium thiosulfate (

, 5 mL) to quench the remaining iodine (color changes from dark brown to pale yellow). -

Isolation:

-

Solids: If precipitate forms, filter under vacuum and wash with cold water.

-

Oils: If no precipitate, extract with Ethyl Acetate (3 x 10 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Why this works: Iodine activates the orthoester for initial condensation and subsequently coordinates with the amide oxygen, lowering the activation energy for the sterically hindered ring closure [1, 5].

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Mechanism: Rapid dielectric heating provides the necessary thermal energy to overcome the peri-interaction repulsion at position 5 without prolonged heating that causes decomposition.

Reagents:

-

6-Substituted Anthranilic Acid (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

Triethyl Orthoformate (1.5 mmol)

-

Catalyst (Optional): Ammonium Acetate (

) or Silica-supported catalyst (10 wt%)

Step-by-Step Methodology:

-

Mix: In a dedicated microwave process vial (10 mL), mix the anthranilic acid, amine, and TEOF.

-

Homogenize: If using a solid catalyst (like acidic alumina or silica), grind the mixture briefly with a pestle to ensure intimate contact.

-

Irradiation: Cap the vial. Irradiate at 130–140°C (approx. 200-300W) for 10–15 minutes .

-

Note: Use a ramp time of 2 minutes to prevent pressure spikes from volatile ethanol byproduct.

-

-

Cooling: Allow the vessel to cool to

using compressed air flow. -

Workup: Add cold ethanol (2 mL) to the crude melt and sonicate. The product typically precipitates as a solid.

-

Filtration: Filter the solid and wash with cold diethyl ether.

Why this works: Microwave irradiation creates localized "hot spots" that drive the elimination of ethanol and water, forcing the equilibrium toward the cyclized quinazolinone product significantly faster than thermal reflux [2, 6].

Data Summary & Optimization

The following table compares the efficiency of these protocols specifically for sterically hindered (5-substituted) vs. non-hindered (6/7-substituted) substrates.

| Substituent Position | Precursor (Anthranilic Acid) | Protocol A ( | Protocol B (MW) Yield | Reaction Time (A / B) |

| 5-Methyl (Hindered) | 6-Methylanthranilic acid | 78% | 88% | 4 h / 12 min |

| 5-Chloro (Hindered) | 6-Chloroanthranilic acid | 72% | 85% | 5 h / 15 min |

| 6-Methyl (Standard) | 5-Methylanthranilic acid | 92% | 96% | 2 h / 8 min |

| H (Unsubstituted) | Anthranilic acid | 95% | 98% | 1.5 h / 5 min |

Note: The drop in yield for 5-substituted products (rows 1 & 2) illustrates the steric challenge. Protocol B (Microwave) is recommended for 5-substituted targets to maximize yield.

Troubleshooting & Critical Parameters

-

Moisture Control: While

is water-tolerant, TEOF is moisture-sensitive. Ensure solvents are dry to prevent hydrolysis of TEOF back to formate, which stops the reaction. -

Steric Bulk of Amine: If using a bulky amine (e.g., tert-butyl amine) and a 6-substituted acid, the reaction may stall at the amidine intermediate.

-

Solution: Switch to Protocol B and increase temperature to

.

-

-

Regioselectivity: If using an unsymmetrical urea or thiourea precursor instead of TEOF, regioselectivity issues may arise. The TEOF route described here is regioselective for the 3-substituted product.

References

-

Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[1] The Journal of Organic Chemistry, 80(13), 6915–6921.

-

Rad-Moghadam, K., & Samavi, L. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research.

-

Soheilizad, M., et al. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (MDPI).

-

Davoodnia, A., et al. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.[2] Asian Journal of Chemistry.

-

Wang, L., et al. Iodine-mediated oxidative cross-coupling for the synthesis of quinazolinones. Organic & Biomolecular Chemistry.

-

Cledera, P., et al. Microwave-assisted synthesis of quinazolines and quinazolinones: An Overview. Frontiers in Chemistry.

Sources

Application Note: Regioselective N-Methylation of 5-Methylquinazolin-4(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anticancer, antimicrobial, and anti-inflammatory agents[1]. Late-stage functionalization of this core, particularly via alkylation, is a critical step in SAR (Structure-Activity Relationship) exploration.

However, the alkylation of quinazolin-4(3H)-ones presents a classic regioselectivity challenge. The core undergoes lactam-lactim tautomerism, generating an ambident anion upon deprotonation[2]. This creates two competing nucleophilic sites: the N-3 nitrogen and the O-4 oxygen.

The Steric Shielding Effect of the 5-Methyl Group

In standard quinazolinones, the thermodynamic product is typically the N-alkylated species, but O-alkylation can occur as a significant kinetic side-reaction depending on the solvent and electrophile[3].

The presence of a 5-methyl substituent fundamentally alters this landscape. Located at the peri-position relative to the C-4 carbonyl, the 5-methyl group creates a severe steric clash ("steric umbrella") over the O-4 oxygen. When a bulky transition state attempts to form during the S_N2 attack on methyl iodide, the trajectory to the O-4 lone pairs is physically obstructed[3]. Consequently, the inherent thermodynamic preference for N-3 methylation is synergistically reinforced by kinetic blocking at O-4, driving the reaction to near-exclusive N-3 regioselectivity (>98%).

Regioselective N-3 methylation pathway driven by C-5 methyl steric shielding.

Experimental Protocols

To accommodate different laboratory constraints and scale-up requirements, two distinct self-validating protocols are provided.

Protocol A: Thermodynamic Control via Mild Base (K₂CO₃ / DMF)

This method is highly scalable, tolerates moisture better than hydride-based methods, and utilizes thermodynamic control to ensure maximum N-3 selectivity[4].

Causality of Reagents:

-

K₂CO₃: A mild base (pKa ~10.3) perfectly suited to deprotonate the acidic quinazolinone NH (pKa ~11) without risking base-catalyzed ring-opening hydrolysis[4].

-

DMF: A polar aprotic solvent that heavily solvates the potassium cation, leaving a highly reactive, "naked" quinazolinone anion to attack the electrophile[1].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 5-methylquinazolin-4(3H)-one (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

-

Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the potassium salt. The solution may slightly darken.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl Iodide (MeI) (1.2 equiv, 12 mmol) dropwise over 5 minutes. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Vigorously stir for 15 minutes. The N-methylated product will precipitate.

-

Isolation: Filter the white/off-white solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum to afford 3,5-dimethylquinazolin-4(3H)-one.

Protocol B: Kinetic Acceleration (NaH / THF)

This method is ideal for rapid parallel synthesis or when working with highly unreactive electrophiles, though it requires strict anhydrous conditions.

Causality of Reagents:

-

NaH: Provides irreversible, quantitative deprotonation, driving the reaction to completion in a fraction of the time.

-

THF: The sodium counterion remains tightly paired with the O-4 oxygen in THF (unlike in DMF). This tight ion-pairing further suppresses O-alkylation, directing the methyl iodide exclusively to the N-3 position.

Step-by-Step Methodology:

-

Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.

-

Deprotonation: Slowly add 5-methylquinazolin-4(3H)-one (1.0 equiv) in small portions. Note: Hydrogen gas will evolve. Ensure proper venting. Stir at 0 °C for 15 minutes until gas evolution ceases.

-

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

-

Propagation: Stir at room temperature for 1–2 hours.

-

Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

| Parameter | Protocol A (K₂CO₃ / DMF) | Protocol B (NaH / THF) |

| Reaction Time | 4 – 6 hours | 1 – 2 hours |

| Temperature | 0 °C → RT | 0 °C → RT |

| Moisture Sensitivity | Low to Moderate | High (Requires strictly anhydrous setup) |

| N-3 Regioselectivity | > 98% | > 99% |

| Typical Yield | 85 – 92% | 88 – 95% |

| Primary Byproducts | Trace unreacted starting material | Mineral oil residue (from NaH) |

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol and confirm that the steric shielding of the 5-methyl group successfully dictated N-alkylation, the product must be evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the introduced methyl group act as an internal self-validating mechanism[5].

-

¹H NMR (CDCl₃ or DMSO-d₆):

-

Success Marker (N-CH₃): The N-3 methyl protons will appear as a sharp singlet significantly upfield, typically between 3.50 and 3.65 ppm [5].

-

Failure Marker (O-CH₃): If O-alkylation occurred, the methoxy protons would be heavily deshielded by the adjacent aromatic system and oxygen electronegativity, appearing downfield between 3.90 and 4.05 ppm [5].

-

-

¹³C NMR: The C-4 carbonyl carbon will remain intact, resonating at approximately 161–162 ppm . Loss of this carbonyl peak indicates O-alkylation[5].

-

2D HMBC (Heteronuclear Multiple Bond Correlation): For absolute structural proof, the N-CH₃ protons (~3.60 ppm) will show strong ³J_CH correlations to both the C-2 carbon and the C-4 carbonyl carbon. An O-CH₃ group would only correlate to the C-4 carbon.

References

1.3 - ResearchGate 2.2 - SciSpace 3.4 - MDPI 4.1 - MDPI 5.5 - Semantic Scholar

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Dimethylquinazolin-4(3H)-one

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Rapid, Eco-Friendly Cyclocondensation, High-Yield Protocols, and Pharmacological Applications

Executive Summary

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in drug discovery, frequently utilized in the development of novel therapeutics ranging from anticonvulsants to nuclear receptor antagonists[1][2]. Specifically, the 3,5-dimethylquinazolin-4(3H)-one derivative presents a highly functionalized starting point for structure-activity relationship (SAR) studies.

Historically, the synthesis of substituted quinazolinones via Niementowski-type condensations required prolonged conventional heating (often exceeding 10–12 hours), resulting in thermal degradation, poor atom economy, and unsatisfactory yields[3]. This application note details a highly optimized, microwave-assisted cyclocondensation protocol that reduces reaction time to 5 minutes while boosting yields to >90%, utilizing

Mechanistic Rationale & Experimental Design

Causality in Reagent Selection

The synthesis of 3,5-dimethylquinazolin-4(3H)-one is achieved through the direct cyclocondensation of 2-amino-6-methylbenzoic acid with

-

Dual-Role of

-Methylformamide: Instead of using toxic organic solvents, -

Dielectric Heating Advantage:

-methylformamide possesses a high dielectric loss tangent, making it an excellent microwave absorber. Under microwave (MW) irradiation, the reaction mixture experiences instantaneous, uniform volumetric heating. This rapid energy transfer overcomes the high activation energy barrier required for the intermediate amide cyclization, driving the reaction to completion in minutes rather than hours[3][5].

Self-Validating Reaction Dynamics

By operating in a sealed microwave reactor, the autogenous pressure generated by the solvent at 135 °C keeps the reagents in a highly reactive liquid phase. The elimination of water (a byproduct of the condensation) further increases the polarity of the medium, creating a positive feedback loop for microwave absorption until the cyclization is complete.

Caption: Workflow for the microwave-assisted cyclocondensation of 3,5-dimethylquinazolin-4(3H)-one.

Comparative Performance Data

The transition from conventional reflux to microwave irradiation provides a stark improvement in both process efficiency and green chemistry metrics (e.g., E-factor).

| Parameter | Conventional Heating[3] | Microwave Irradiation (Current Protocol)[3][5] |

| Heating Mechanism | Conductive (Oil Bath) | Dielectric (Microwave 800 W max) |

| Temperature | 150 °C (Reflux) | 135 °C (Sealed Vessel) |

| Reaction Time | 10 – 12 Hours | 5 Minutes |

| Solvent/Reagent | Formamide + Acetic Acid | Neat |

| Isolated Yield | 72% – 79% | 87% – 94% |

| Product Purity (Crude) | ~80% (Requires Column) | >95% (Direct Precipitation) |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adhere strictly to the verification checkpoints to ensure technical accuracy and safety.

Materials Required

-

Substrate: 2-Amino-6-methylbenzoic acid (1.0 mmol, 151.16 mg)

-

Reagent/Solvent:

-Methylformamide (3.0 mL, excess) -

Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Procedure

-

Reaction Assembly:

-

Transfer 1.0 mmol of 2-amino-6-methylbenzoic acid into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

-

Add 3.0 mL of

-methylformamide. -

Verification Checkpoint: The mixture will initially appear as a heterogeneous suspension. Ensure the stir bar rotates freely.

-

-

Microwave Programming:

-

Seal the vial with a Teflon-lined crimp cap.

-

Program the microwave synthesizer: Target Temperature: 135 °C; Ramp Time: 1 minute; Hold Time: 5 minutes; Max Power: 800 W; Cooling: Compressed air (until T < 40 °C).

-

-

Irradiation & Monitoring:

-

Initiate the sequence.

-

Verification Checkpoint: Monitor the power curve. The system should initially draw high power (~200-300 W) to reach 135 °C, then drop to a low maintenance wattage (~20-50 W). A sudden pressure spike (>15 bar) indicates solvent decomposition; modern systems will auto-abort, but manual oversight is recommended.

-

-

Quenching & Isolation:

-

Once cooled to room temperature, carefully uncap the vial.

-

Pour the amber-colored reaction mixture into a beaker containing 15 mL of ice-cold distilled water while stirring vigorously.

-

Verification Checkpoint: A dense, off-white precipitate of 3,5-dimethylquinazolin-4(3H)-one will form immediately upon aqueous quenching.

-

-

Purification:

-

Filter the precipitate under vacuum using a Büchner funnel.

-

Wash the filter cake with cold water (2 × 10 mL) to remove residual

-methylformamide, followed by a wash with cold ethanol (5 mL). -

Dry the product in a vacuum desiccator overnight.

-

Biological Context & Downstream Applications

The 3,5-dimethylquinazolin-4(3H)-one scaffold is not merely a synthetic endpoint; it is a critical intermediate in modern pharmacology. Recent high-throughput screening campaigns have identified quinazolinone derivatives as potent, first-in-class antagonists for the REV-ERBα nuclear receptor[2].

By modifying the substitution patterns at the 2- and 3-positions of the quinazolinone core, researchers can fine-tune the molecule's ability to block REV-ERBα-mediated transcriptional repression. This mechanism is currently being investigated for its profound efficacy in inducing key myogenic factors (like MyoD) for acute muscle repair and metabolic regulation[2]. Furthermore, computational docking studies have demonstrated that the quinazolinone moiety forms highly stable hydrophobic and hydrogen-bond interactions within the active sites of GABA(A) receptors[1].

Caption: Pharmacological mechanism of quinazolinone derivatives as REV-ERBα antagonists.

References

- Microwave-assisted synthesis of quinazolin-4(3H)

- Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) Bentham Science

- Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)

- Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Deriv

- WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof Google P

- Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics Journal of Medicinal Chemistry - ACS Public

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 4. WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof - Google Patents [patents.google.com]

- 5. benthamdirect.com [benthamdirect.com]

Application Note: Optimized Niementowski Synthesis of 5-Methyl Substituted Quinazolines

Executive Summary & Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimicrobials, and anticancer agents[1][2]. The classical Niementowski reaction, first reported in 1895, remains the primary synthetic route for constructing this bicyclic system via the thermal condensation of anthranilic acid derivatives with amides[1][3].

However, the synthesis of 5-methyl substituted quinazolines (derived from 2-amino-6-methylbenzoic acid) presents unique kinetic and thermodynamic challenges. The steric bulk of the methyl group at the 5-position—directly adjacent to the C4-carbonyl—creates significant spatial hindrance during the critical intramolecular cyclodehydration step[4]. Traditional solvent-free fusion methods often result in prolonged reaction times, thermal degradation, and suppressed yields[1][5].

This application note provides a comprehensive, self-validating guide to overcoming these steric barriers. By contrasting conventional thermal fusion with modern microwave-assisted methodologies, we outline the causality behind experimental choices to ensure reproducible, high-yield synthesis of 5-methylquinazolin-4(3H)-ones[4][6].

Mechanistic Insights: Overcoming Steric Hindrance

The Niementowski condensation proceeds via a two-step cascade[1].

-

Nucleophilic Attack: The primary amine of the anthranilic acid derivative attacks the carbonyl carbon of the amide (e.g., formamide), forming an o-amidobenzamide (N-acylanthranilamide) intermediate[1][5].

-

Intramolecular Cyclodehydration: The carboxylic acid moiety facilitates ring closure by reacting with the newly formed amide nitrogen, expelling a molecule of water to yield the quinazolinone[1].

In the case of 5-methyl derivatives, the proximity of the methyl group restricts the conformational freedom required to achieve the optimal transition state for ring closure. To overcome this high activation energy barrier, formamide is used in a large molar excess (typically 1:5) to act as both the reactant and a high-boiling solvent[4][5]. Furthermore, microwave irradiation is highly recommended over conventional heating, as it provides rapid, uniform volumetric heating that easily surpasses the steric activation barrier, driving the cyclodehydration forward before side reactions (such as decarboxylation) can occur[4][7].

Mechanistic pathway of the Niementowski condensation for 5-methylquinazolines.

Quantitative Data Comparison

The following table summarizes the quantitative performance of different synthetic methodologies for producing 5-methylquinazolin-4(3H)-one from 2-amino-6-methylbenzoic acid and formamide. The data clearly illustrates the superiority of microwave irradiation in overcoming steric hindrance[4][5][6].

| Method | Reactants (Molar Ratio) | Catalyst / Solvent | Temp (°C) | Time | Typical Yield (%) |

| Conventional Thermal Fusion | Anthranilic Acid : Formamide (1:5) | None (Neat) | 150–160 | 6–8 hours | 45–55% |

| Catalytic Thermal Fusion | Anthranilic Acid : Formamide (1:4) | Acetic Acid (cat.) | 130–140 | 4 hours | 65–70% |

| Microwave-Assisted (MWI) | Anthranilic Acid : Formamide (1:5) | None (Neat) | 160 | 10–15 mins | 85–92% |

Experimental Workflows & Methodologies

Comparative experimental workflow for the synthesis of 5-methylquinazolin-4(3H)-ones.

Protocol A: Microwave-Assisted Synthesis (Recommended)